6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
The compound “6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of pyridazinones . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyridazinones involves various methods. For instance, based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of different substituents and the formation of complex compounds .Molecular Structure Analysis
The molecular structure of pyridazinones contains nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3 of the ring . The structure of this compound also includes a fluorobenzyl group at position 6 and a phenyl group .Chemical Reactions Analysis
Pyridazinones have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been used in the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Scientific Research Applications
- Investigate its binding affinity, selectivity, and bioavailability to develop targeted therapies for various diseases, including cancer, inflammation, and neurodegenerative disorders .
- Pyrido[2,3-b]pyrazine-based compounds exhibit high photoluminescence quantum efficiency (PLQY) and simple molecular structures. Researchers use them in full-color emitting materials for cost-effective multicolor displays and optoelectronic devices .
Medicinal Chemistry and Drug Development
Fluorescent Materials and Optoelectronics
Mechanism of Action
The mechanism of action of pyridazinones is associated with their ability to inhibit various enzymes and receptors. For instance, some pyrazolo[3,4-d]pyridazinones have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Future Directions
The future directions for the research and development of pyridazinones include further exploration of their pharmacological activities and the development of new derivatives with improved properties . They continue to be a focus in medicinal chemistry due to their wide range of biological activities .
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMDAJIJDZOMDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
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